1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol
Overview
Description
1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action, efficacy, and stability may be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The imidazole ring can act as a ligand, binding to metal ions in metalloenzymes, thereby influencing their catalytic activity. For instance, it may interact with enzymes like cytochrome P450, which are involved in drug metabolism. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
This compound has been observed to impact various cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The compound can also affect gene expression by acting as a transcriptional modulator, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or RNA, influencing gene expression. The imidazole ring can chelate metal ions, inhibiting or activating metalloenzymes. Additionally, the compound can interact with transcription factors, modulating their activity and thereby affecting gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into by-products that could have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic cation transporters, facilitating its uptake into cells. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Its localization within specific tissues can influence its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization could influence cellular energy metabolism .
Properties
IUPAC Name |
1-[(2-ethylimidazol-1-yl)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-9-11-6-7-12(9)8-10(13)4-3-5-10/h6-7,13H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBYJJLMQKIEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.